molecular formula C33H36N4O7S B2490372 4-[(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 688062-30-8

4-[(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B2490372
CAS No.: 688062-30-8
M. Wt: 632.73
InChI Key: RUNSHQDXGVRCJU-UHFFFAOYSA-N
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Description

4-[(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolo ring, and various functional groups such as butylcarbamoyl, sulfanyl, and dimethoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of various functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: Functional groups such as the butylcarbamoyl and dimethoxyphenyl groups can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the quinazolinone core suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The quinazolinone core may bind to enzymes or receptors, modulating their activity. The dioxolo ring and other functional groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 4-[(6-{[(methylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
  • 4-[(6-{[(ethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Uniqueness

The uniqueness of 4-[(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide lies in its specific combination of functional groups and its potential for diverse applications. The butylcarbamoyl and dimethoxyphenyl groups provide unique chemical properties that can be exploited in various fields, from medicinal chemistry to industrial applications.

Properties

IUPAC Name

4-[[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O7S/c1-4-5-13-34-30(38)19-45-33-36-25-17-29-28(43-20-44-29)16-24(25)32(40)37(33)18-22-6-9-23(10-7-22)31(39)35-14-12-21-8-11-26(41-2)27(15-21)42-3/h6-11,15-17H,4-5,12-14,18-20H2,1-3H3,(H,34,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNSHQDXGVRCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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